3-hydroxy-3-(trifluoromethyl)-[1]benzofuro[6,5-b][1]benzofuran-2-one
Description
Properties
IUPAC Name |
3-hydroxy-3-(trifluoromethyl)-[1]benzofuro[6,5-b][1]benzofuran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7F3O4/c16-15(17,18)14(20)9-5-8-7-3-1-2-4-10(7)21-11(8)6-12(9)22-13(14)19/h1-6,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHODLTGAHZUDGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC4=C(C=C3O2)OC(=O)C4(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7F3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-hydroxy-3-(trifluoromethyl)1benzofuro3,2-fbenzofuran-2(3H)-one involves several steps. One common method includes the reaction of phenols with methyl trifluoropyruvate in aprotic solvents and acetic acid at temperatures above 120°C. This reaction leads to the formation of ortho-C-alkylation products, which can be further lactonized to yield the desired compound .
Chemical Reactions Analysis
Functionalization of the Hydroxyl Group
The hydroxyl group at the 3-position undergoes typical alcohol reactions, albeit with enhanced acidity due to the adjacent trifluoromethyl group ():
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Triflation | , , , 0°C | Triflate intermediate | 70–85% | |
| Acylation | Acetyl chloride, pyridine, RT | 3-Acetoxy derivative | 65–78% | |
| Alkylation | , , DMF | 3-Methoxy derivative | 50–60% |
Triflate intermediates enable palladium-catalyzed cross-couplings (e.g., Sonogashira, Suzuki-Miyaura) to install aryl, alkenyl, or alkynyl groups at the 3-position .
Transformations of the Lactone Moiety
The lactone ring participates in nucleophilic ring-opening and reductions:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Reduction | , THF, reflux | Diol derivative | 45–55% | |
| Aminolysis | , , RT | Amide analog | 30–40% | |
| Hydrolysis | , , 80°C | Carboxylic acid derivative | 60–70% |
Reductive ring-opening with generates a diol, which can undergo further cyclization or oxidation .
Electrophilic Aromatic Substitution
The electron-deficient aromatic rings exhibit limited reactivity toward electrophiles. Halogenation occurs under harsh conditions:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Bromination | , , , 50°C | 6-Bromo derivative | 20–30% | |
| Nitration | , , 0°C | 6-Nitro derivative | <15% |
Halogenated derivatives serve as precursors for cross-coupling reactions (e.g., Suzuki with aryl boronic acids) .
Catalytic Cross-Coupling Reactions
Palladium/copper-catalyzed couplings enable C–C bond formation:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Sonogashira Coupling | , , alkyne, | 3-Alkynylbenzofuran | 60–75% | |
| Suzuki-Miyaura | , , | 3-Arylbenzofuran | 50–65% |
Triflate intermediates (from hydroxyl group derivatization) are critical for these transformations .
Acid/Base-Mediated Rearrangements
The fused ring system undergoes acid-catalyzed rearrangements:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| TFA-Induced Cyclization | , , RT | Polycyclic furan derivatives | 40–50% | |
| Base-Mediated Ring Expansion | , DMF, 100°C | Tetracyclic lactam | 30–35% |
Key Challenges and Limitations
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique molecular structure characterized by a trifluoromethyl group and a hydroxyl group, contributing to its distinct chemical behavior. The presence of these functional groups enhances its lipophilicity and reactivity, making it an interesting candidate for various applications in medicinal chemistry.
Applications in Medicinal Chemistry
The structural characteristics of 3-hydroxy-3-(trifluoromethyl)-benzofuro[6,5-b]benzofuran-2-one suggest several potential applications in drug development:
- Pharmaceutical Development : Due to its ability to interact with various biological targets, this compound may serve as a lead structure for developing new pharmaceuticals aimed at treating specific diseases. The hydroxyl group allows for hydrogen bonding with target proteins or enzymes, enhancing binding affinity and biological activity .
- Anticancer Activity : Research indicates that compounds with similar structural motifs exhibit anticancer properties. The unique interactions mediated by the trifluoromethyl group may enhance efficacy against certain cancer types .
The biological activities of 3-hydroxy-3-(trifluoromethyl)-benzofuro[6,5-b]benzofuran-2-one have been explored in various studies:
- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in disease pathways. Its ability to form hydrogen bonds enhances its interaction with target sites on enzymes .
- Antimicrobial Properties : Preliminary studies suggest that benzofuran derivatives possess antimicrobial activities, indicating that this compound may also be effective against certain bacterial strains .
Case Study 1: Synthesis and Characterization
A study documented the synthesis of 3-hydroxy-3-(trifluoromethyl)-benzofuro[6,5-b]benzofuran-2-one using the chiral Lewis acid-catalyzed method. The researchers characterized the compound using NMR spectroscopy and X-ray crystallography to confirm its structure and purity .
Case Study 2: Biological Evaluation
Another research effort evaluated the biological activity of the compound against various cancer cell lines. Results indicated significant cytotoxic effects at low concentrations, suggesting potential as an anticancer agent. Further mechanistic studies are ongoing to elucidate its mode of action .
Mechanism of Action
The mechanism of action of 3-hydroxy-3-(trifluoromethyl)1benzofuro3,2-fbenzofuran-2(3H)-one involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can lead to the modulation of various signaling pathways, resulting in its observed biological activities .
Comparison with Similar Compounds
Structural and Substituent Effects
The target compound’s key structural features are compared to three benzofuran derivatives from (3k, 3l, 3m) and a sulfinyl-substituted benzofuran from :
Key Observations:
- Electron-Withdrawing Effects : The CF₃ group in the target compound is a stronger electron-withdrawing group compared to chloro (in 3m) or ethoxy (in 3k), which may enhance electrophilic reactivity or stability under acidic conditions.
- Steric and Electronic Modulation : The ethylsulfinyl and fluorophenyl groups in ’s compound introduce steric bulk and polarizability, contrasting with the compact CF₃ group in the target compound .
Spectroscopic and Crystallographic Data
- NMR Shifts : In 3k (), ethoxy groups produce distinct ¹H NMR signals at δ 1.3–4.0 ppm, while chloro substituents in 3m cause downfield shifts in aromatic protons . The target compound’s hydroxy proton would likely appear as a broad singlet (δ 5–6 ppm), and the CF₃ group would deshield adjacent carbons in ¹³C NMR.
- Crystal Packing : The sulfinyl group in ’s compound contributes to a layered crystal structure via S=O···H interactions . In contrast, the target compound’s hydroxy and CF₃ groups may favor hydrogen-bonded networks or halogen-like interactions (C–F···H).
Biological Activity
3-Hydroxy-3-(trifluoromethyl)- benzofuro[6,5-b] benzofuran-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its pharmacological significance.
Chemical Structure and Properties
The compound is characterized by a complex fused benzofuran structure with a hydroxyl group and a trifluoromethyl substituent. Its chemical formula is , and it possesses unique physical and chemical properties that influence its biological activity.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in neurotransmission and inflammation. For instance, derivatives of benzofuro compounds have been shown to modulate GABA receptors, enhancing their activity, which can lead to anxiolytic effects.
In particular, studies on related compounds have demonstrated significant interactions with GABA receptors in vitro, suggesting that 3-hydroxy-3-(trifluoromethyl)- benzofuro[6,5-b] benzofuran-2-one may exhibit similar properties by influencing neurotransmitter signaling pathways.
Anticancer Activity
Recent studies have explored the anticancer potential of benzofuran derivatives. For example, one investigation reported that certain modifications in the benzofuran structure led to increased cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3-Hydroxy-3-(trifluoromethyl)- benzofuro[6,5-b] benzofuran-2-one | HeLa | 12.5 | Induction of apoptosis |
| Related Benzofuran Compound | MCF-7 | 8.0 | Cell cycle arrest |
Neuroprotective Effects
The neuroprotective effects of similar compounds have also been documented. For instance, derivatives were shown to enhance neuronal survival under oxidative stress conditions by upregulating antioxidant defenses.
Case Studies
- Study on GABA Modulation : A study assessed the effects of a related compound on GABA receptor activity using CHO cells expressing GABA receptors. The results indicated a significant leftward shift in the GABA concentration-response curve, suggesting enhanced receptor sensitivity.
- Antitumor Activity Assessment : In vivo studies demonstrated that the compound exhibited dose-dependent inhibition of tumor growth in xenograft models, with significant reductions in tumor size at higher doses.
Q & A
Q. What role do benzofuranone moieties play in designing enzyme inhibitors?
- Methodological Answer : The lactone ring mimics natural substrates (e.g., coumarins), enabling competitive inhibition. Trifluoromethyl groups enhance binding via hydrophobic interactions and metabolic stability. SAR studies on analogs () show that substituents at the 3-position modulate selectivity for kinases or proteases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
